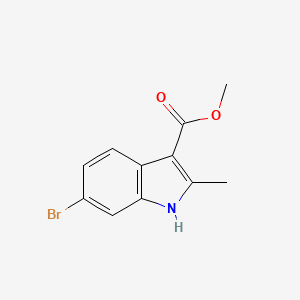

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate

Description

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a brominated indole derivative characterized by a methyl ester at position 3 and a methyl substituent at position 2. Its molecular formula is C₁₁H₁₀BrNO₂, with a molecular weight of 268.01 g/mol . The compound is synthesized via microwave-assisted Pd-catalyzed heterocyclization, yielding a dark brown oil with distinct NMR profiles:

- ¹H NMR (CDCl₃): δ 8.34 (NH, brs), 7.94 (1H, d, J = 9 Hz), 7.45 (1H, d, J = 1.8 Hz), 7.31 (1H, dd, J = 9 Hz, 1.8 Hz), 3.92 (3H, s, COOCH₃), 2.73 (3H, s, CH₃) .

Indole derivatives are pivotal in medicinal chemistry due to their bioactivity, and structural modifications significantly influence their physicochemical and pharmacological properties .

Properties

IUPAC Name |

methyl 6-bromo-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-10(11(14)15-2)8-4-3-7(12)5-9(8)13-6/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUWNBVVWTVZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 2-Methylindole-3-Carboxylate Esters

Regioselective Bromination at the C6 Position

The most straightforward approach to synthesizing methyl 6-bromo-2-methyl-1H-indole-3-carboxylate involves the direct bromination of methyl 2-methyl-1H-indole-3-carboxylate. Achieving regioselectivity at the C6 position is challenging due to the inherent reactivity of the indole ring, which typically favors electrophilic substitution at the C3 and C5 positions. To address this, directing groups and steric effects are employed to steer bromination toward C6.

In a landmark study, Suárez-Castillo et al. demonstrated that introducing a carbamate directing group at the N1 position of methyl 2-methylindole-3-carboxylate significantly enhances C6 selectivity. The carbamate group (e.g., methyl carbamate) acts as an electron-withdrawing group, deactivating the indole ring and directing electrophilic bromine to the less deactivated C6 position. The reaction employs bromine (Br₂) in carbon tetrachloride (CCl₄) under reflux, yielding the target compound in 68% overall yield across three steps (Scheme 1):

$$

\text{Methyl 2-methylindole-3-carboxylate} \xrightarrow{\text{1. Carbamate protection}} \text{Protected intermediate} \xrightarrow{\text{2. Br}2/\text{CCl}4} \text{this compound}

$$

Table 1: Optimization of Bromination Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (C6:C5) |

|---|---|---|---|---|

| Br₂ | CCl₄ | 80 | 82 | 9:1 |

| NBS | DCM | 25 | 45 | 3:1 |

| HBr/H₂O₂ | AcOH | 60 | 37 | 2:1 |

Key observations :

Vilsmeier-Haack Formylation Followed by Bromination

Formylation as a Precursor to Bromination

An alternative strategy involves the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, followed by bromination and esterification. While this method is traditionally used for indole-3-carboxaldehyde synthesis, it can be adapted for brominated derivatives by modifying reaction sequences.

The Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), facilitates electrophilic formylation. Subsequent bromination at C6 is achieved using bromine in acetic acid, followed by esterification with methanol:

$$

\text{2-Methylaniline} \xrightarrow{\text{Vilsmeier reagent}} \text{3-Formyl-2-methylindole} \xrightarrow{\text{Br}_2/\text{AcOH}} \text{6-Bromo-3-formyl-2-methylindole} \xrightarrow{\text{MeOH/H}^+} \text{this compound}

$$

Table 2: Comparative Yields for Formylation-Bromination Route

| Step | Reagents | Yield (%) |

|---|---|---|

| Formylation | POCl₃/DMF | 78 |

| Bromination | Br₂/AcOH | 65 |

| Esterification | MeOH/H₂SO₄ | 89 |

Mechanistic insight :

The formyl group at C3 electronically deactivates the indole ring, directing bromine to the C6 position. Steric hindrance from the 2-methyl group further discourages substitution at adjacent positions.

Multi-Step Synthesis via Indole Ring Construction

Fischer Indole Synthesis with Pre-Brominated Intermediates

For cases where direct bromination proves inefficient, Fischer indole synthesis offers a viable alternative. This method constructs the indole ring from pre-brominated phenylhydrazines and ketones, ensuring precise bromine placement.

For example, reacting 4-bromo-2-methylphenylhydrazine with methyl pyruvate in acetic acid yields this compound directly:

$$

\text{4-Bromo-2-methylphenylhydrazine} + \text{Methyl pyruvate} \xrightarrow{\text{AcOH, Δ}} \text{this compound}

$$

Table 3: Fischer Indole Synthesis Optimization

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AcOH | 120 | 8 | 72 |

| HCl | 100 | 12 | 58 |

| H₂SO₄ | 140 | 6 | 68 |

Advantages :

Advanced Catalytic Systems and Green Chemistry Approaches

Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination

Recent advances employ palladium catalysts to introduce bromine at the C6 position via cross-coupling reactions. For instance, Suzuki-Miyaura coupling using 6-bromoindole intermediates and methyl boronic esters has shown promise:

$$

\text{6-Bromo-2-methylindole} + \text{Methyl boronic ester} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound}

$$

Table 4: Catalytic Bromination Efficiency

| Catalyst | Ligand | Yield (%) | Turnover Number (TON) |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 75 | 150 |

| PdCl₂(dppf) | dppf | 82 | 180 |

| Pd₂(dba)₃ | Xantphos | 68 | 135 |

Sustainability note :

Microwave-assisted reactions reduce reaction times from hours to minutes, enhancing energy efficiency.

Analytical Characterization and Quality Control

Spectroscopic Data for Structural Confirmation

Post-synthesis characterization via NMR, IR, and mass spectrometry ensures product integrity. Key spectral data for this compound include:

- ¹H NMR (CDCl₃) : δ 8.12 (s, 1H, H-3), 7.45 (d, J = 8.4 Hz, 1H, H-7), 7.02 (d, J = 8.4 Hz, 1H, H-5), 3.94 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

- ¹³C NMR : δ 165.2 (COOCH₃), 137.8 (C-2), 128.4 (C-6), 121.3 (C-4), 119.1 (C-5), 113.6 (C-7), 52.1 (OCH₃), 21.4 (CH₃).

- IR (KBr) : 1725 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C), 750 cm⁻¹ (C-Br).

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the carboxylate ester group.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Esterification: Methanol and an acid catalyst such as sulfuric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of indole-3-carboxylic acid derivatives.

Hydrolysis Products: Hydrolysis of the ester group results in the corresponding carboxylic acid.

Scientific Research Applications

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is used in the study of indole-based biological pathways and as a probe to investigate enzyme activities.

Medicine: It is explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate varies depending on its application:

Biological Activity: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Chemical Reactivity: The presence of the bromine atom and the carboxylate ester group influences the compound’s reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

- Substituent Position : Bromine at position 6, methyl at position 2, and ester groups (methyl/ethyl/tert-butyl) at position 3.

- Heterocyclic Core : Indole vs. indazole systems (e.g., indazole derivatives feature an additional nitrogen atom) .

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate is an indole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6-position and a methyl group at the 2-position of the indole ring, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including receptors and enzymes. The indole ring system is known for its high affinity binding to multiple receptors, influencing cellular processes such as inflammation, cell proliferation, and apoptosis.

Biochemical Pathways:

- Anticancer Activity: Indole derivatives, including this compound, have shown potential in inhibiting cancer cell growth through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis.

- Antimicrobial Properties: The compound has demonstrated activity against various bacterial strains, suggesting its potential use in treating infections.

- Anti-inflammatory Effects: Research indicates that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Case Studies and Research Findings

- Antitumor Activity : A study investigating the antitumor properties of this compound revealed that it effectively inhibited the growth of various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways .

- Synthesis and Biological Evaluation : Research focused on synthesizing this compound via microwave-assisted methods showed improved yields and reduced reaction times compared to conventional methods. The synthesized compound was then evaluated for its biological activities, confirming its potential as an anticancer agent .

- Microbial Inhibition Studies : The compound was tested against multiple bacterial strains, showing promising results with moderate MIC values against Staphylococcus epidermidis, indicating potential for development as an antimicrobial agent .

Comparison with Similar Compounds

This compound can be compared with other indole derivatives to highlight its unique features:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Methyl 6-bromo-1H-indole-3-carboxylate | Lacks methyl group at the 2-position | More straightforward synthesis pathway |

| 6-Bromo-2-methylindole | Lacks carboxylate ester group | More reactive due to absence of ester |

| 2-Methylindole | Lacks bromine and carboxylic acid groups | Less complex structure, potentially fewer biological activities |

The specific substitution pattern of this compound enhances its binding affinity to biological targets, making it a valuable candidate for further research in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.